N-Benzoyl Florfenicol Amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Benzoyl Florfenicol Amine is a derivative of florfenicol, a broad-spectrum antibiotic used primarily in veterinary medicine. Florfenicol is a fluorinated synthetic analog of thiamphenicol and is effective against a wide range of Gram-positive and Gram-negative bacterial strains

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl Florfenicol Amine typically involves the benzoylation of florfenicol amine. This process can be achieved through the reaction of florfenicol amine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound .

Análisis De Reacciones Químicas

Types of Reactions

N-Benzoyl Florfenicol Amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: This compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms with hydroxyl groups.

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Veterinary Medicine

Use in Aquaculture:

N-Benzoyl Florfenicol Amine is primarily utilized in aquaculture to control bacterial infections in fish. Its effectiveness against a range of pathogens makes it a valuable tool for maintaining fish health and ensuring the safety of seafood products. The compound is often administered through feed, providing a practical method for treating large populations of fish without the need for invasive procedures .

Regulatory Aspects:

Countries have established maximum residue limits (MRLs) for florfenicol and its derivatives in food products from treated animals. For instance, the MRL for florfenicol in salmon muscle and skin is set at 1000 µg/kg in Chile. This regulatory framework ensures that the use of this compound does not compromise food safety .

Analytical Chemistry

Detection Methods:

Recent advancements have been made in developing sensitive detection methods for florfenicol and its derivatives, including this compound. Molecularly imprinted polymer nanoparticles (nanoMIPs) have been synthesized to create assays similar to enzyme-linked immunosorbent assays (ELISA). These assays can quantify florfenicol levels in various food matrices, such as liquid milk and fish muscle, with high specificity and sensitivity .

Environmental Monitoring:

The application of this compound extends to environmental science, where it can be used to monitor antibiotic residues in aquatic ecosystems. The ability to detect these compounds helps assess the impact of aquaculture practices on water quality and ecosystem health .

Drug Development

Pharmacokinetics and Metabolism:

Studies have explored the pharmacokinetic properties of florfenicol and its derivatives, including this compound. Understanding the metabolism of these compounds is crucial for optimizing their therapeutic efficacy and minimizing adverse effects. Research indicates that florfenicol can produce tissue residues, necessitating careful monitoring during treatment regimens .

Formulation Innovations:

Innovative formulation strategies are being developed to enhance the solubility and bioavailability of this compound. For example, combining this compound with excipients like L-lysine has shown promise in improving its solubility and permeability across biological membranes . This could lead to more effective treatment options with reduced dosages.

Case Studies

Mecanismo De Acción

The mechanism of action of N-Benzoyl Florfenicol Amine is similar to that of florfenicol. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of peptide bonds. This action effectively halts bacterial growth and replication. The compound’s benzoyl group may enhance its binding affinity and stability, contributing to its antibacterial efficacy .

Comparación Con Compuestos Similares

Similar Compounds

Florfenicol: The parent compound, widely used in veterinary medicine.

Thiamphenicol: A non-fluorinated analog of florfenicol with similar antibacterial properties.

Chloramphenicol: Another related compound with a broader spectrum of activity but associated with more severe side effects

Uniqueness

N-Benzoyl Florfenicol Amine stands out due to its enhanced chemical stability and potential for improved antibacterial activity. The presence of the benzoyl group may confer additional benefits such as increased lipophilicity and better pharmacokinetic properties compared to its parent compound, florfenicol .

Actividad Biológica

N-Benzoyl Florfenicol Amine (NBFA) is a derivative of florfenicol, a broad-spectrum antibiotic widely used in veterinary medicine. This article explores the biological activity of NBFA, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Overview of Florfenicol and Its Derivatives

Florfenicol is a synthetic antibiotic belonging to the amphenicols class, primarily used to treat bacterial infections in livestock. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, effectively blocking peptide bond formation. The metabolism of florfenicol in animals leads to the formation of florfenicol amine (FFA), which is a significant metabolite and marker residue in food-producing animals .

The primary mechanism of action for florfenicol and its derivatives, including NBFA, involves:

- Inhibition of Protein Synthesis : By binding to the ribosome, NBFA disrupts the translation process in bacteria.

- Broad-Spectrum Activity : NBFA exhibits activity against both Gram-positive and Gram-negative bacteria, as well as mycoplasma .

Efficacy Against Pathogens

Research indicates that NBFA maintains strong antibacterial properties similar to those of florfenicol. Its effectiveness has been documented against several pathogens:

- Gram-negative Bacteria : Effective against Escherichia coli and Klebsiella pneumoniae.

- Gram-positive Bacteria : Maintains activity against Staphylococcus aureus and Streptococcus uberis.

- Mycoplasma : Demonstrates efficacy against mycoplasmal infections prevalent in livestock .

Data Tables

The following table summarizes the antibacterial activity of this compound against various pathogens:

| Pathogen | Sensitivity | Reference |

|---|---|---|

| Escherichia coli | Sensitive | |

| Klebsiella pneumoniae | Sensitive | |

| Staphylococcus aureus | Sensitive | |

| Streptococcus uberis | Sensitive | |

| Mycoplasma spp. | Sensitive |

Case Study 1: Efficacy in Cattle

A study conducted on cattle demonstrated that florfenicol, and by extension its derivative NBFA, effectively reduced clinical signs of bovine respiratory disease (BRD). The study highlighted that treatment with florfenicol resulted in a significant decrease in fever and respiratory distress within 24 hours post-administration. The pharmacokinetics indicated that florfenicol could cross the blood-brain barrier, achieving therapeutic levels necessary for treating systemic infections .

Case Study 2: Comparative Effectiveness

In comparative studies involving multiple antibiotic treatments for BRD, formulations containing florfenicol showed superior efficacy over traditional therapies. In trials where NBFA was administered alongside flunixin meglumine (an NSAID), the combination therapy led to enhanced recovery rates compared to control groups receiving either treatment alone .

Research Findings

Recent research has focused on the synthesis and evaluation of N-benzoyl derivatives for their biological activities. Notably:

- Insecticidal Activity : Some derivatives have shown promising insecticidal properties against agricultural pests like Plutella xylostella, indicating potential applications beyond veterinary medicine .

- Cancer Research : Certain benzoyl derivatives exhibit anticancer activity against various human cancer cell lines, suggesting that modifications to the benzoyl structure can yield compounds with diverse biological activities .

Propiedades

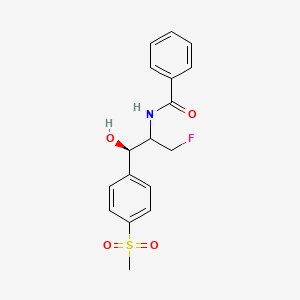

IUPAC Name |

N-[(1R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO4S/c1-24(22,23)14-9-7-12(8-10-14)16(20)15(11-18)19-17(21)13-5-3-2-4-6-13/h2-10,15-16,20H,11H2,1H3,(H,19,21)/t15?,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYIXUSIKJZXBP-OEMAIJDKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H](C(CF)NC(=O)C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.